Myrtenol

Catalog No.
S591815
CAS No.
19894-97-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myrtenol

CAS Number

19894-97-4

Product Name

Myrtenol

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1

InChI Key

RXBQNMWIQKOSCS-IUCAKERBSA-N

SMILES

CC1(C2CC=C(C1C2)CO)C

Synonyms

2-pinen-10-ol, 6,6-dimethyl-2-oxymethylbicyclo(1.1.3)hept-2-ene, 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-methanol, myrtenol, pin-2-ene-10-ol

Canonical SMILES

CC1(C2CC=C(C1C2)CO)C

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)CO)C

Antibacterial and Antibiofilm Activity:

Myrtenol exhibits potent antibacterial activity against various pathogens, including multidrug-resistant strains. Studies have shown its effectiveness in inhibiting the growth and disrupting the biofilms formed by these bacteria. This disruption weakens the bacteria's defense mechanisms, making them more susceptible to antibiotics and potentially reducing the emergence of resistance []. Additionally, myrtenol has been shown to be effective against fungi, including the notorious Candida auris [].

Anti-inflammatory and Neuroprotective Properties:

Research suggests that myrtenol possesses significant anti-inflammatory and neuroprotective properties. Studies have demonstrated its ability to reduce inflammation and improve neurological function in animal models of stroke and other brain injuries. This effect is attributed to its ability to modulate various cellular pathways involved in inflammation and cell death.

Pain Relief Potential:

Myrtenol has shown promise in managing pain, particularly orofacial pain, which affects the face and mouth. Studies in mice suggest that myrtenol can reduce pain and inflammation associated with orofacial conditions by inhibiting specific signaling pathways involved in pain perception [].

Other Potential Applications:

Emerging research explores the potential of myrtenol in various other areas, including:

  • Antiviral activity: Studies are investigating myrtenol's potential against various viruses, including herpes simplex virus.
  • Cancer research: Preliminary research suggests that myrtenol may have anti-cancer properties, but further investigation is needed.
  • Origin: Myrtenol is isolated from plants, particularly those belonging to the Taxus genus, which includes yew trees [].
  • Significance: Research on Myrtenol is ongoing, but it has shown potential antifungal and antibacterial properties [].

Molecular Structure Analysis

  • Key features: Myrtenol's structure consists of a bicyclic core (two cycloalkane rings) with a dimethyl substitution (two methyl groups) and a terminal hydroxyl group (OH) attached [].
  • Notable aspects: The presence of the hydroxyl group makes Myrtenol a polar molecule, which can influence its solubility and potential biological interactions []. The bicyclic core is a common feature among monoterpenes, a class of terpenoid compounds found in plants [].

Chemical Reactions Analysis

  • Synthesis: Myrtenol can be synthesized from beta-pinene, a naturally occurring monoterpene, through various methods including chlorination, esterification, and hydrolysis or oxidation and isomerization [].

Example reaction (oxidation of beta-pinene to Myrtenol):

C10H16 (beta-pinene) + O2 -> C10H16O (Myrtenol) [balanced equation for illustrative purposes only, actual reaction mechanism may involve multiple steps]

  • Decomposition

  • Other relevant reactions

    Research on Myrtenol's reactivity in biological systems is ongoing. Some studies suggest it may undergo conjugation reactions with enzymes or other biomolecules [].


Physical And Chemical Properties Analysis

  • Melting point: No data currently available.
  • Boiling point: 221.5 °C (430.7 °F) [].
  • Solubility: Myrtenol is expected to be slightly soluble in water due to its polar hydroxyl group. It is likely more soluble in organic solvents like ethanol or chloroform [].
  • Stability: Data on Myrtenol's stability is limited, but as a monoterpene alcohol, it is susceptible to oxidation and degradation under certain conditions.

The mechanism of Myrtenol's action is not fully understood. However, some studies suggest it may exhibit antifungal and antibacterial properties by disrupting fungal and bacterial cell membranes []. More research is needed to elucidate its specific mechanisms.

XLogP3

1.6

Boiling Point

221.5 °C

LogP

3.22 (LogP)

UNII

S1B8392IQY

Other CAS

19894-97-4

Wikipedia

(-)-myrtenol

Dates

Modify: 2023-08-15

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